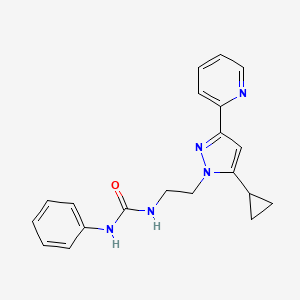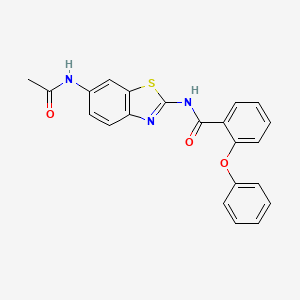![molecular formula C24H18FN3O2 B2563425 1-(4-Fluorphenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]chinolin CAS No. 901021-29-2](/img/structure/B2563425.png)
1-(4-Fluorphenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines are aromatic compounds that contain a benzene ring fused to a pyridine ring. In this particular compound, the quinoline core is further substituted with fluorophenyl and methoxyphenyl groups, and a pyrazole ring is also attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with additional rings and substituents. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of such compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the electron-donating and -withdrawing groups present. For instance, the fluorophenyl groups might make the compound more reactive towards nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings might make the compound relatively nonpolar and insoluble in water .Wissenschaftliche Forschungsanwendungen
Antileishmanial-Aktivität
Leishmaniose, verursacht durch Protozoenparasiten der Gattung Leishmania, ist eine vernachlässigte Tropenkrankheit (NTD), von der jährlich Millionen von Menschen betroffen sind. Die neuartige Verbindung (E)-3-(4-Chlorphenyl)-1-(2-Fluor-4-methoxyphenyl)-2-propen-1-on, synthetisiert aus 4-Chlorbenzaldehyd und 2′-Fluor-4′-methoxyacetophenon, zeigt vielversprechende Eigenschaften als Antileishmanialmittel . Ihre halogenierte Chalkonstruktur macht sie für weitere Studien zur Bekämpfung dieser schwächenden Krankheit geeignet.
Antikrebs-Potenzial
Fluorierte Pyrazolo[3,4-d]pyrimidin-Derivate, einschließlich derer, die einen 1,3,4-Thiadiazol-heterocyclischen Ring enthalten, wurden auf ihre Antikrebs-Eigenschaften hin untersucht . Die Untersuchung des Potenzials unserer Verbindung in der Krebstherapie könnte wertvolle Erkenntnisse liefern.
Antibakterielle Aktivität
Die Kondensation von 3-(4-Fluorphenyl)-3-(4-methoxyphenyl)-1-propanamin mit aromatischen Aldehyden und Ketonen, gefolgt von der Reduktion, ergab sekundäre Propanaryl-Amine mit hoher antibakterieller Aktivität . Die weitere Erforschung ihres antibakteriellen Potenzials könnte von Vorteil sein.
Antioxidative Eigenschaften
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamid und 3-((4-methoxyphenyl)amino)-N’-(1-(Naphthalen-1-yl)-ethyliden)propanhydrazid zeigen eine antioxidative Aktivität, die etwa 1,4-mal höher ist als die von Ascorbinsäure . Die Untersuchung ihrer Rolle im Oxidationsstress-Management ist gerechtfertigt.
Stabilitäts- und Mechanismusstudien
Das Verständnis der Stabilität und Mechanismen der verschiedenen Isomere von 1,3,4-Oxadiazol, einschließlich des 1,2,3-Isomers, ist entscheidend für weitere Anwendungen . Die einzigartige Struktur dieser Verbindung kann Einblicke in die Entwicklung neuer Medikamente bieten.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-29-18-9-3-15(4-10-18)23-21-14-26-22-12-11-19(30-2)13-20(22)24(21)28(27-23)17-7-5-16(25)6-8-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMZGOPEMKDFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol](/img/structure/B2563343.png)

![dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate](/img/structure/B2563346.png)
![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)

![5-Ethyl-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2563349.png)


![4-butoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2563353.png)

![2-(4-chlorophenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2563358.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide](/img/structure/B2563360.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2563365.png)
